N1,N2-dipentylbenzene-1,2-disulfonamide
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Overview
Description
N1,N2-dipentylbenzene-1,2-disulfonamide is a sulfonamide compound with the molecular formula C16H28N2O4S2 and a molecular weight of 376.53 g/mol. This compound is known for its diverse applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-dipentylbenzene-1,2-disulfonamide typically involves the reaction of benzene-1,2-disulfonyl chloride with pentylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N1,N2-dipentylbenzene-1,2-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming new sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: New sulfonamide derivatives.
Scientific Research Applications
N1,N2-dipentylbenzene-1,2-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other sulfonamide compounds.
Mechanism of Action
The mechanism of action of N1,N2-dipentylbenzene-1,2-disulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamide compounds typically inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N1,N2-dipentylbenzene-1,2-disulfonamide can be compared with other similar sulfonamide compounds, such as:
N1,N2-diphenylbenzene-1,2-disulfonamide: Similar structure but with phenyl groups instead of pentyl groups.
N1,N2-dimethylbenzene-1,2-disulfonamide: Similar structure but with methyl groups instead of pentyl groups.
N1,N2-diethylbenzene-1,2-disulfonamide: Similar structure but with ethyl groups instead of pentyl groups.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-N,2-N-dipentylbenzene-1,2-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4S2/c1-3-5-9-13-17-23(19,20)15-11-7-8-12-16(15)24(21,22)18-14-10-6-4-2/h7-8,11-12,17-18H,3-6,9-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUIJKIUJNMTDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)NCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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